molecular formula C10H12O5 B061920 3,5-Dimethoxyphenylglyoxal hydrate CAS No. 188199-78-2

3,5-Dimethoxyphenylglyoxal hydrate

Cat. No.: B061920
CAS No.: 188199-78-2
M. Wt: 212.2 g/mol
InChI Key: QNSGQYLIAUSUHQ-UHFFFAOYSA-N
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Description

3,5-Dimethoxyphenylglyoxal hydrate is an organic compound with the molecular formula C10H12O5. It is a derivative of phenylglyoxal, characterized by the presence of two methoxy groups at the 3 and 5 positions on the phenyl ring. This compound is often used in various chemical reactions and research applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dimethoxyphenylglyoxal hydrate can be synthesized through several methods. One common approach involves the oxidation of 3,5-dimethoxyacetophenone using oxidizing agents such as selenium dioxide or potassium permanganate. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and advanced purification techniques ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethoxyphenylglyoxal hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Selenium dioxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

Scientific Research Applications

3,5-Dimethoxyphenylglyoxal hydrate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-dimethoxyphenylglyoxal hydrate involves its interaction with various molecular targets. It can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. The compound’s reactivity is primarily due to the presence of the glyoxal moiety, which can undergo nucleophilic addition reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of methoxy groups enhances its solubility and stability, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-(3,5-dimethoxyphenyl)-2-oxoacetaldehyde;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4.H2O/c1-13-8-3-7(10(12)6-11)4-9(5-8)14-2;/h3-6H,1-2H3;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNSGQYLIAUSUHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)C=O)OC.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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